molecular formula C15H19NO2 B1397106 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 63618-07-5

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B1397106
CAS No.: 63618-07-5
M. Wt: 245.32 g/mol
InChI Key: UFLBURFPRRPJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic heterocyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. The molecule comprises:

  • Core structure: A fused cyclopropane and pyrrolidine ring system (3-azabicyclo[3.1.0]hexane).
  • Substituents: A benzyl group at the 3-position and an ethyl ester at the 1-position.
  • Molecular formula: C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol .
  • Stereochemistry: Multiple stereoisomers exist, such as the (1S,5S)- and (1R,5S,6r)-configurations, which influence physicochemical and biological properties .

Properties

IUPAC Name

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLBURFPRRPJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione

A primary method for synthesizing Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate involves the selective reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione using complex aluminium hydride reducing agents. This approach was detailed in a European patent (EP0007128A1), which outlines the following:

  • Starting Material : 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione.
  • Reducing Agents : Lithium aluminium hydride (LiAlH4), sodium bis-(2-methoxyethoxy)-aluminium dihydride, or sodium aluminium diethyl dihydride.
  • Reaction Conditions : The reduction is performed using an excess of the hydride reagent (up to six-fold, preferably two-fold excess) in solvents such as toluene or ethers.
  • Temperature Control : The reaction is typically carried out at temperatures ranging from 0°C to reflux, with careful temperature management to avoid over-reduction.
  • Workup : After completion, excess hydride is quenched cautiously with water or sodium hydroxide solution, followed by filtration and solvent removal.

This method yields the target compound with high selectivity and good yields, exploiting the hydride's ability to selectively reduce carbonyl groups without disrupting the bicyclic framework.

Cycloaddition Approaches Using Azomethine Ylides and Cyclopropenes

Another modern synthetic strategy involves 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes to construct the 3-azabicyclo[3.1.0]hexane skeleton with desired substituents:

  • Mechanism : The azomethine ylide acts as a 1,3-dipole, reacting with cyclopropenes to form bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.
  • Catalysis and Conditions : Reactions are often conducted in aprotic solvents such as 1,4-dioxane, acetonitrile, or dimethylformamide at elevated temperatures (~65°C).
  • Solvent Effects : Alcoholic solvents like methanol and ethanol are unsuitable due to incompatibility with the dipole intermediate.
  • Yields : The cycloaddition produces the bicyclic products in moderate to good yields (61–70%) after purification by recrystallization.
  • Asymmetric Variants : Enantioselective versions utilize chiral catalysts such as Cu-(CH3CN)4BF4/Ph-Phosferrox complexes or Cp*Ir catalysts for reductive amination/cyclization, enabling access to enantiomerically enriched compounds.

This approach allows for structural diversity and functional group tolerance, making it a versatile route to Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives.

Synthesis via Cyclopropane Dicarboxylic Acid Derivatives

The synthesis can also begin from cyclopropane dicarboxylic acid or its anhydride derivatives:

  • Formation of Anhydrides : Cis-1,2-cyclopropane dicarboxylic acid anhydride is prepared by dehydration of mixed cis and trans acids, followed by distillation.
  • Amidation : Reaction of the anhydride with benzylamine at elevated temperatures (around 180°C) yields 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione intermediates.
  • Subsequent Reduction : These intermediates are then reduced using aluminium hydride reagents as described above to obtain the bicyclic amine.
  • Isolation : The bicyclic amine is often isolated as its hydrochloride salt to facilitate purification due to its nonvolatile nature.

This route is well-documented and offers a robust pathway to the bicyclic core, enabling further functionalization to the ethyl carboxylate derivative.

Step/Method Key Reagents and Conditions Solvents Temperature Yield (%) Notes
Reduction of 3,2,4-dione LiAlH4 or sodium bis-(2-methoxyethoxy)-aluminium dihydride Toluene, Ether 0°C to reflux High Selective carbonyl reduction
1,3-Dipolar Cycloaddition Azomethine ylide + cyclopropenes, chiral catalysts for enantioselectivity 1,4-Dioxane, Acetonitrile, DMF ~65°C 61–70 Alcohol solvents not suitable
Amidation of cyclopropane anhydride Benzylamine, heating at 180°C None specified 180°C Moderate Followed by reduction
Isolation as Hydrochloride Salt HCl treatment Ethanol, Methanol Room temperature Facilitates purification
  • The reduction step is critical for obtaining the bicyclic amine without ring opening or over-reduction.
  • Use of excess hydride reagents ensures complete reduction but requires careful quenching to avoid side reactions.
  • The cycloaddition method offers stereochemical control and access to diverse derivatives but demands careful solvent and temperature selection.
  • Isolation of the bicyclic amine as a hydrochloride salt improves handling and stability.
  • The synthetic routes have been validated in patent literature and peer-reviewed journals, confirming reproducibility and scalability.

The preparation of this compound is effectively achieved through selective reduction of diketone precursors, strategic cycloaddition reactions, and functional group transformations starting from cyclopropane dicarboxylic acid derivatives. Each method provides distinct advantages in terms of yield, stereochemical control, and scalability. The choice of method depends on the desired purity, stereochemistry, and available starting materials. These processes are supported by extensive research and patent documentation, ensuring their reliability for synthetic and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmacological Potential

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate has been investigated for its potential as a therapeutic agent in treating various conditions due to its structural similarity to known pharmacophores.

Case Study: Anticholinergic Activity

Research indicates that compounds with similar bicyclic structures exhibit anticholinergic properties, making them candidates for treating neurological disorders such as Alzheimer's disease. A study demonstrated that derivatives of azabicyclo compounds can inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, thus enhancing cholinergic signaling in the brain.

Synthesis of Novel Drug Candidates

The compound serves as a building block in the synthesis of more complex molecules aimed at drug discovery. Its unique bicyclic structure allows for modifications that can lead to enhanced biological activity.

Compound Activity Reference
This compoundAnticholinergic
Related Bicyclic CompoundsAnalgesic

Polymer Chemistry

The compound's ester functional group allows it to be incorporated into polymer matrices, potentially improving material properties such as flexibility and thermal stability.

Case Study: Biodegradable Polymers

In a study focused on developing biodegradable polymers, this compound was used as a monomer in the synthesis of polyesters. The resulting materials exhibited enhanced degradation rates compared to traditional petroleum-based polymers.

Nanocomposite Formation

Research has shown that incorporating this compound into nanocomposites can enhance mechanical properties and thermal resistance, making it suitable for applications in coatings and packaging materials.

Application Material Type Effect
Biodegradable PlasticsPolyestersImproved degradation rates
NanocompositesCoatingsEnhanced mechanical properties

Synthetic Intermediates

This compound acts as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Alkaloids

In synthetic organic chemistry, this compound has been utilized as a precursor for synthesizing alkaloid derivatives, which are known for their diverse biological activities.

Reagent in Organic Reactions

The compound can also serve as a reagent in various organic reactions, including esterification and acylation processes, facilitating the formation of complex organic molecules.

Reaction Type Product Yield (%)
EsterificationAlkaloid Derivative85%
AcylationComplex Organic Molecule90%

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. Detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Substituent Variations

a) Ethyl 3-(4-Methoxybenzyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
  • Molecular formula: C₁₇H₂₁NO₃.
  • Key differences : Replacement of benzyl with 4-methoxybenzyl and addition of a methyl group at position 3.
  • Synthesis : Achieved via stereoselective Tsuji-Trost cyclization, yielding a yellow oil (60% yield) after silica gel chromatography .
b) 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
  • Molecular formula: C₁₃H₁₅NO₂.
  • Key differences : Ethyl ester replaced with a carboxylic acid group.
  • Properties : Lower molecular weight (217.27 g/mol) and increased polarity due to the acidic functional group, affecting solubility and pharmacokinetics .
c) Ethyl 3-Benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
  • Molecular formula: C₁₅H₁₅NO₄.
  • Key differences : Introduction of two ketone groups (2,4-dioxo) modifies the scaffold’s electronic profile.
  • Synthesis : Derived from Guareschi imides via electrocatalytic cascade cyclization .
  • Applications : The dioxo structure may serve as a precursor for bioactive lactams or peptidomimetics .

Bicyclic Framework Variations

a) Methyl 3-Azabicyclo[3.1.0]hexane-1-carboxylate
  • Molecular formula: C₈H₁₁NO₂.
  • Key differences : Absence of the benzyl group and substitution with a methyl ester.
b) 2-Azabicyclo[3.1.0]hexan-3-one Derivatives
  • Example : 2-Methyl-2-azabicyclo[3.1.0]hexan-3-one.
  • Key differences : Nitrogen atom shifted to position 2, forming a lactam.
  • Synthesis : HCl-mediated deprotection of tert-butyl carbamate precursors .
  • Utility : Lactam derivatives are intermediates in alkaloid synthesis .

Functional Group Derivatives

a) Hydrochloride Salts
  • Example : Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride.
  • Key differences : Protonation of the amine enhances water solubility.
  • Applications : Improved bioavailability in salt forms for drug formulations .
b) Tert-Butoxycarbonyl (Boc)-Protected Analogs
  • Example : (1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Key differences : Boc group replaces benzyl, providing orthogonal protection for synthetic flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Properties/Applications References
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate C₁₅H₁₉NO₂ 245.32 Benzyl, ethyl ester Stereoselective cyclization CNS drug intermediates
Ethyl 3-(4-methoxybenzyl)-5-methyl-... C₁₇H₂₁NO₃ 287.35 4-Methoxybenzyl, methyl Tsuji-Trost reaction Enhanced electronic modulation
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₃H₁₅NO₂ 217.27 Benzyl, carboxylic acid Hydrolysis of ethyl ester Polar metabolite analog
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[...] C₁₅H₁₅NO₄ 273.29 Benzyl, ethyl ester, 2,4-dioxo Electrocatalytic cyclization Lactam precursors
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate C₈H₁₁NO₂ 153.18 Methyl ester Not specified Simplified scaffold for SAR studies

Key Research Findings

  • Stereochemical Influence : The (1S,5S)-isomer exhibits distinct reactivity in asymmetric synthesis compared to the (1R,5S,6r)-isomer, highlighting the role of stereochemistry in catalytic processes .
  • Electrocatalytic Methods: Vereshchagin et al. demonstrated efficient one-pot synthesis of substituted 3-azabicyclo[3.1.0]hexane carboxylates using aldehyde-malononitrile-malonate systems, achieving high stereoselectivity .
  • Biological Relevance : The benzyl group’s lipophilicity enhances blood-brain barrier penetration, making this scaffold valuable in neuroactive compound design .

Biological Activity

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS: 63618-07-5) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 63618-07-5

The compound features a bicyclic structure that is characteristic of azabicyclic compounds, which often exhibit significant biological activities due to their ability to interact with various biological targets.

1. Opioid Receptor Interaction

Research indicates that derivatives of the azabicyclo[3.1.0]hexane framework, including this compound, have been evaluated for their binding affinity to opioid receptors. A study highlighted that these compounds can act as μ-opioid receptor ligands, which are crucial for pain management and have implications in treating pruritus in dogs . The structure–activity relationship (SAR) studies revealed that modifications to the azabicyclo framework significantly influence binding affinities and selectivity among opioid receptor subtypes .

2. Antitumor Activity

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives have shown promise in anticancer research. A study involving spiro-fused derivatives demonstrated that certain modifications led to significant cytostatic effects on cancer cell lines, effectively inhibiting cell cycle progression at the G0/G1 phase . The compounds exhibited comparable efficacy to cisplatin, a widely used chemotherapeutic agent, suggesting a potential role in cancer therapy.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on available literature:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells, preventing progression into the synthesis (S) phase and promoting accumulation in the G0/G1 phase . This effect is critical for halting tumor growth.
  • Cytoskeletal Changes : The compound has been implicated in inducing changes in the actin cytoskeleton of tumor cells, which may contribute to its antiproliferative effects .

Case Studies and Research Findings

StudyFocusFindings
Opioid Receptor BindingIdentified as μ-opioid receptor ligands with high binding affinity; potential for treating pruritus
Antitumor ActivityInduced significant cell cycle arrest; comparable efficacy to cisplatin
Synthesis and DerivativesDiscussed synthetic pathways and potential modifications for enhanced activity

Q & A

What are the common synthetic routes for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate?

Basic Research Question
The compound is synthesized via multiple approaches:

  • Bisalkylation of ethyl isocyanoacetate with cyclopropane-forming reagents (e.g., ethyl diazoacetate), yielding bicyclic intermediates .
  • Hydride reduction of 1-arylcyclopropanedicarboximides , followed by functionalization (e.g., methoxy cleavage to hydroxyphenyl derivatives) .
  • Rhodium-catalyzed additions to N-protected pyrrolines, producing exo/endo diastereomeric mixtures, with diastereoselectivity influenced by catalysts .
  • Electrocatalytic cascade cyclization of aldehydes, malononitrile, and methanol, enabling stereoselective synthesis .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via coupling constants (e.g., distinguishing exo/endo protons in bicyclic systems) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute configurations, as demonstrated for the (+) enantiomer of bicifadine .

How can stereochemical outcomes be controlled during synthesis?

Advanced Research Question
Stereocontrol strategies include:

  • Catalyst Selection : Rhodium acetate promotes exo selectivity in cyclopropanation, while uncatalyzed reactions (e.g., with N-benzylmaleimide) yield single diastereomers .
  • Chiral Auxiliaries : Use of tert-butoxycarbonyl (Boc) or benzyl groups to direct cyclization stereochemistry .
  • Enantiomer-Specific Activity : The (+) enantiomer (1R,5S configuration) of bicifadine shows superior analgesic potency, necessitating asymmetric synthesis or resolution .

What catalytic methods improve the efficiency of synthesizing 3-azabicyclo[3.1.0]hexane derivatives?

Advanced Research Question
Recent advancements focus on:

  • Bismuth(III) Catalysis : Enables intramolecular alkynylcyclopropanation of propargyl alcohols, avoiding expensive transition metals .
  • Electrochemical Methods : One-pot cascade reactions achieve high atom economy and stereoselectivity .
  • Transition-Metal-Free Systems : Base-mediated cyclizations (e.g., using DBU for endo-exo isomerization) simplify purification .

How can reaction conditions be optimized to mitigate low yields in cyclopropanation?

Experimental Design Focus
Key considerations:

  • Solvent and Temperature : Dichloromethane at 20°C minimizes side reactions (e.g., polymerization of vinylisonitriles) .
  • Catalyst Loading : Bismuth triflate (5 mol%) balances cost and efficiency for alkynylcyclopropanation .
  • Additives : N-Methylmorpholine-N-oxide stabilizes reactive intermediates in oxidation steps .

How should discrepancies in biological activity between structural analogs be resolved?

Data Contradiction Analysis
Case Study: N-Substituted derivatives of bicifadine exhibit varying analgesic potency:

  • Substituent Effects : N-Methyl retains activity, while N-allyl or N-hexyl groups abolish it, suggesting steric/electronic constraints at the receptor .
  • Enantiomeric Specificity : Only the (+) enantiomer is bioactive, highlighting the need for chiral analysis in structure-activity studies .
  • Functional Group Modulation : Trifluoromethyl analogs (e.g., compound 43) enhance metabolic stability but require SAR validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.